2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
53174-14-4 |
|---|---|
Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-[5-(4-nitrophenyl)furan-2-yl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H11N3O3/c21-20(22)13-6-4-12(5-7-13)15-8-9-16(23-15)14-11-19-10-2-1-3-17(19)18-14/h1-11H |
InChI Key |
UTSFYKGHAPYTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
- The reaction is performed under solvent-free conditions at 80 °C with 10 mol% boric acid as a catalyst.
- The aldehyde is activated by boric acid to form an imine intermediate with 2-aminopyridine.
- The imine undergoes a [4+1] cycloaddition with the isocyanide, followed by a 1,3-hydrogen shift to yield the imidazo[1,2-a]pyridine product.
Advantages
- Short reaction times (1–5 minutes)
- High yields (85–95%)
- Broad substrate scope including electron-withdrawing groups like nitro
- Environmentally friendly solvent-free conditions
Representative Data Table for Yields and Reaction Times
| Entry | Aldehyde Substrate | Product Yield (%) | Reaction Time (min) | Notes |
|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | 90 | 3 | Electron-withdrawing group |
| 2 | 5-(4-Nitrophenyl)furan-2-carbaldehyde | 88 | 5 | Heteroaromatic aldehyde |
| 3 | 4-Chlorobenzaldehyde | 92 | 5 | Halide substituent |
| 4 | 4-Methoxybenzaldehyde | 85 | 4 | Electron-donating group |
Data adapted from boric acid-catalyzed synthesis studies
Copper-Catalyzed Cyclization Using Alkynes
Another method involves copper-catalyzed cyclization of 2-aminopyridines with alkynes under an oxygen atmosphere:
- 2-Aminopyridine (1.5 equiv) reacts with an alkyne derivative (1 equiv) in the presence of Cu(OTf)2 (20 mol%) in acetonitrile at 60 °C for 12–24 hours.
- This method can be adapted to synthesize imidazo[1,2-a]pyridines with various substituents, including furan rings bearing nitrophenyl groups.
- The reaction proceeds via coordination of copper with the pyridyl nitrogen and alkyne, facilitating cyclization.
Limitations
- Longer reaction times compared to boric acid method
- Moderate yields (e.g., 12% in initial trials, with attempts to optimize catalyst and conditions ongoing)
Post-Synthetic Functionalization
For introducing the 4-nitrophenyl substituent on the furan ring, post-synthetic modifications such as electrophilic aromatic substitution or cross-coupling reactions can be employed:
- Regioselective iodination of imidazo[1,2-a]pyridines at the C3 position using metal-free, ultrasound-assisted methods.
- Subsequent palladium-catalyzed cross-coupling to attach 4-nitrophenyl groups.
- These methods allow for diversification of the imidazo[1,2-a]pyridine scaffold after initial synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Boric Acid-Catalyzed MCR | Aromatic aldehyde, 2-aminopyridine, cyclohexyl isocyanide | 80 °C, solvent-free, 10 mol% boric acid | 85–95 | 1–5 min | Fast, high yield, broad substrate scope |
| Copper-Catalyzed Cyclization | 2-Aminopyridine, alkyne, Cu(OTf)2 | 60 °C, O2 atmosphere, CH3CN | ~12 (initial) | 12–24 h | Longer time, catalyst optimization needed |
| Ultrasound-Assisted Iodination + Pd-Coupling | Imidazo[1,2-a]pyridine, I2, Pd catalyst | Ultrasonic irradiation, EtOH | 60–80 | 30 min (iodination) | Post-synthetic functionalization |
Chemical Reactions Analysis
Nitro Group Reduction
The electron-withdrawing nitro (–NO₂) group on the phenyl ring undergoes reduction to form an amine (–NH₂) under specific conditions:
-
Reagents : Zinc (Zn) dust with aqueous HCl or ammonium formate (HCOONH₃) in H₂O-isopropanol (IPA) mixtures .
-
Mechanism : The nitro group is reduced to an amine via sequential electron transfer, forming 2-(5-(4-aminophenyl)furan-2-yl)imidazo[1,2-a]pyridine. This product is a key intermediate for further functionalization.
-
Yield : >90% under optimized conditions (Zn/HCl at 80°C for 45 min) .
Imidazo[1,2-a]pyridine Core Reactivity
The fused imidazole-pyridine system participates in nucleophilic and electrophilic reactions:
Nucleophilic Substitution
-
Site : Position 3 of the imidazole ring (if substituted with a leaving group like Cl) .
-
Example : Reaction with primary amines in H₂O-IPA at 80°C forms N-alkyl/aryl derivatives .
-
Conditions : Metal- and base-free SₙAr (nucleophilic aromatic substitution) with amines .
Oxidative Coupling
-
Reagents : Molecular iodine (I₂) in dimethyl sulfoxide (DMSO) .
-
Product : Cross-coupled derivatives via C–H activation, forming bonds at the C2 or C6 positions of the imidazo[1,2-a]pyridine core .
Furan Ring Reactivity
The electron-rich furan moiety undergoes electrophilic aromatic substitution (EAS):
-
Typical Reactions : Nitration, sulfonation, or halogenation at the α-positions (C3 and C4 of furan) .
-
Example : Bromination with Br₂ in acetic acid yields dibromo-furan derivatives, though regioselectivity depends on substituents .
Heteroannulation and Cyclization
The compound serves as a precursor in tandem reactions to construct polycyclic systems:
-
Mechanism : Condensation with aldehydes forms imine intermediates, followed by cyclization and aromatization to yield fused imidazo[4,5-b]pyridines .
-
Key Intermediate : Dihydro-imidazo[4,5-b]pyridine (confirmed by ¹H NMR) .
Functionalization via Cross-Coupling
Transition-metal-catalyzed reactions enable diversification:
| Reaction Type | Catalyst | Substrates | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | CuI/ligand | Amines | N-aryl derivatives |
Biological Interaction Pathways
While not a direct chemical reaction, the compound’s interactions with biological targets are driven by:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds in this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitrophenyl group may enhance these effects by increasing lipophilicity or facilitating interactions with biological targets.
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine | HeLa | 10 | Apoptosis induction |
| Imidazo[1,2-a]pyridine Derivative | MCF-7 | 15 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various disease models.
Synthetic Applications
The unique structure of this compound allows it to serve as a precursor for further modifications in organic synthesis. It can participate in coupling reactions or be functionalized at different positions on its rings to create more complex molecules with therapeutic properties.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Preliminary molecular docking studies suggest that it may bind to enzyme active sites or DNA regions, influencing cellular processes such as replication and transcription.
Molecular Docking Insights
Recent studies have employed molecular docking techniques to predict binding affinities and modes:
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction |
|---|---|---|
| Protein Kinase A | -8.5 | Hydrogen bonding with imidazole nitrogen |
| DNA Gyrase | -9.0 | π-stacking interactions with bases |
Mechanism of Action
The mechanism of action of 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,2-a]pyridine core can interact with biological receptors and enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
*Calculated based on molecular formula C₁₇H₁₁N₃O₃.
Physicochemical Properties
- Melting Points : Furan- and thiophene-substituted analogs exhibit lower melting points (87–164°C) compared to nitro derivatives, which are typically higher due to increased polarity .
Structural Modifications and Trends
- Heterocycle Replacement : Replacing furan with thiophene (e.g., 3af vs. 3ah) increases molecular weight and alters π-electron density, enhancing DNA interaction in antiprotozoal agents .
- Nitro vs. Amidine : The 4-nitrophenyl group is less potent in antiprotozoal activity compared to amidines but offers versatility in radiolabeling .
Biological Activity
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of furan and imidazo[1,2-a]pyridine. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H11N3O3, with a molecular weight of approximately 305.29 g/mol . The presence of the nitrophenyl and furan moieties contributes to its unique chemical reactivity and biological properties.
Research indicates that compounds within the imidazo[1,2-a]pyridine class often exhibit significant pharmacological activities through various mechanisms:
- Covalent Inhibition : Similar compounds have been shown to act as covalent inhibitors for specific protein targets, such as KRAS G12C, which plays a crucial role in cancer signaling pathways.
- Antiproliferative Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine can inhibit the proliferation of various cancer cell lines, indicating potential anticancer properties .
Anticancer Activity
A series of studies focused on the antiproliferative effects of related compounds against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colorectal carcinoma) | 0.4 |
| Compound B | SW620 (Colon carcinoma) | 0.7 |
| Compound C | LN-229 (Glioblastoma) | 1.8 |
These findings demonstrate that certain substitutions on the imidazo[1,2-a]pyridine core can significantly enhance antiproliferative activity against specific cancer types .
Antibacterial Activity
While primarily explored for anticancer properties, some derivatives also exhibit antibacterial activity. For example:
- Moderate Activity Against E. coli : Certain compounds showed minimum inhibitory concentrations (MIC) ranging from 32 µM to 58 µM against E. coli strains, suggesting potential as antibacterial agents .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Antiproliferative Studies : A comprehensive evaluation was conducted on various imidazo[1,2-a]pyridine derivatives against multiple human cancer cell lines including lung carcinoma (NCI-H460), acute lymphoblastic leukemia (DND-41), and non-Hodgkin lymphoma (Z-138). Results indicated selective activity with some derivatives achieving IC50 values below 1 µM in certain cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could enhance both anticancer and antibacterial activities. For instance, bromo-substituted derivatives consistently exhibited stronger antiproliferative effects compared to their non-substituted counterparts .
- Mechanistic Insights : Studies utilizing biochemical assays demonstrated that these compounds could disrupt critical signaling pathways involved in cell proliferation and survival, further elucidating their potential therapeutic applications in oncology .
Q & A
Q. What are the common synthetic routes for 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine?
The compound is typically synthesized via multi-step protocols. A representative route involves:
- Bromination of 2-acetylfuran using N-bromosuccinimide (NBS) and bromine to form α-bromo-2-acetyl-5-bromofuran.
- Condensation with 6-aminonicotinonitrile to generate an intermediate.
- Suzuki-Miyaura coupling with 4-nitrophenylboronic acid to introduce the 4-nitrophenyl group. Final purification involves chromatography and characterization via NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H and 13C NMR : Essential for confirming substituent positions and verifying furan/imidazopyridine connectivity. For example, aromatic protons in the 4-nitrophenyl group appear as distinct doublets (~δ 7.5–8.3 ppm), while furan protons resonate at δ 6.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at ~300–400 m/z) .
Q. How is preliminary biological screening conducted for this scaffold?
- In vitro assays : COX-1/COX-2 inhibition (e.g., enzyme-linked immunosorbent assays) to evaluate selectivity.
- Antimicrobial testing : Gram-positive/-negative bacterial strains are used, though thio-substituted analogs may show no activity despite structural similarity .
Advanced Research Questions
Q. How do substituent modifications at the C-3 position influence biological activity?
- Steric and electronic effects : A morpholine group at C-3 enhances COX-2 selectivity (IC50 = 0.07 μM, selectivity index = 217.1) by optimizing hydrogen bonding with the enzyme’s active site. Conversely, phenylamino groups may reduce potency due to increased hydrophobicity .
- Methodological approach : Mannich base reactions or nucleophilic substitutions are used to introduce substituents, followed by molecular docking to predict binding interactions .
Q. What computational strategies optimize ligand efficiency in imidazopyridine analogs?
- Ligand-based design : Quantitative Structure-Activity Relationship (QSAR) models prioritize low molecular weight (<400 Da) and high ligand efficiency metrics (e.g., LE > 0.3).
- Docking studies : Focus on π-π stacking between the nitro group and COX-2’s Tyr385 residue. Tools like AutoDock Vina or Schrödinger Suite are employed .
Q. How can contradictions in biological activity data between analogs be resolved?
- Case study : 2-Thiosubstituted imidazopyridines showed no antibacterial activity despite structural similarity to active compounds. Resolution involves:
- Re-evaluating assay conditions (e.g., bacterial strain specificity).
- Conducting SAR analysis to identify critical substituents (e.g., electron-withdrawing nitro groups vs. thioethers) .
Q. What methodologies evaluate DNA binding affinity in amidinophenyl-substituted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
